molecular formula C6H14N2 B1205859 4-(Aminomethyl)piperidine CAS No. 7144-05-0

4-(Aminomethyl)piperidine

Cat. No.: B1205859
CAS No.: 7144-05-0
M. Wt: 114.19 g/mol
InChI Key: LTEKQAPRXFBRNN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-(Aminomethyl)piperidine (4-AMP) is a trifunctional amine

Mode of Action

The mode of action of 4-AMP involves its interaction with its targets to bring about a change in their function. It has been used in the synthesis of Schiff bases . Schiff bases are often used in the creation of complex organic compounds, including pharmaceuticals, due to their ability to act as ligands.

Biochemical Pathways

It is known that 4-amp can be used in the preparation of linear poly(amido amine)s . These polymers can form micelles, which are often used in drug delivery systems to enhance the solubility of hydrophobic drugs and improve their bioavailability .

Result of Action

It is known that 4-amp can be used as a linker for the synthesis of dendron-oms hybrids . These hybrids have potential applications in various fields, including drug delivery, due to their unique structural properties.

Biochemical Analysis

Biochemical Properties

4-(Aminomethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and linear poly(amido amine)s, which form micelles for controlled drug delivery . It interacts with various enzymes and proteins, including cytochrome P450 monooxygenase, which is involved in its metabolism . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes such as glutamine synthetase-like protein and cytochrome P450 monooxygenase, which play roles in its metabolic pathways . These interactions can lead to changes in cellular function, including alterations in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it acts as a small molecule inhibitor of CD4-gp120 binding, which is significant in the context of HIV research . Additionally, it is involved in the synthesis of Schiff bases, which are important in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable, with a boiling point of 200°C and a melting point of 25°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or inhibition, while at higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 monooxygenase and glutamine synthetase-like protein . These enzymes facilitate its metabolism and degradation, leading to the formation of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Properties

IUPAC Name

piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEKQAPRXFBRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064569
Record name 4-Piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-05-0
Record name 4-(Aminomethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7144-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)piperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62826
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidinemethanamine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-piperidylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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